

Application Notes and Protocols for (S)-SNAP5114 in Animal Models of Epilepsy

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Compound of Interest

Compound Name: (S)-SNAP5114

Cat. No.: B1681030

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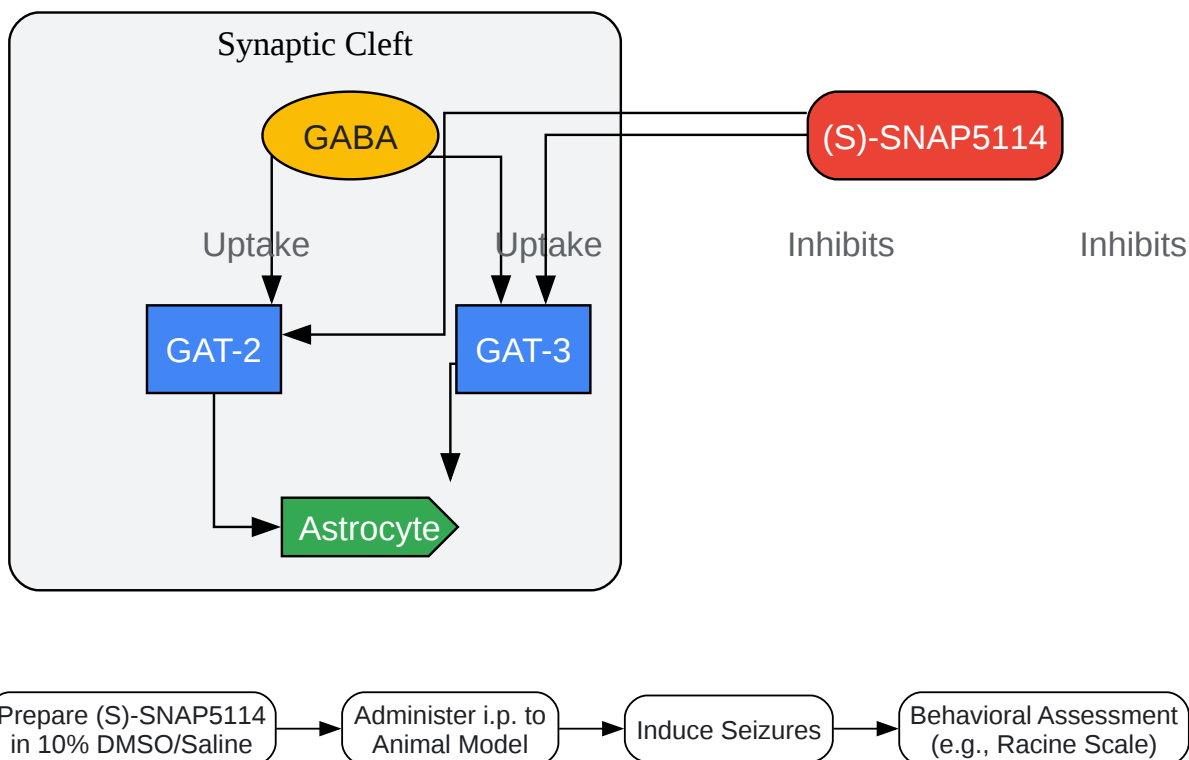
For Researchers, Scientists, and Drug Development Professionals

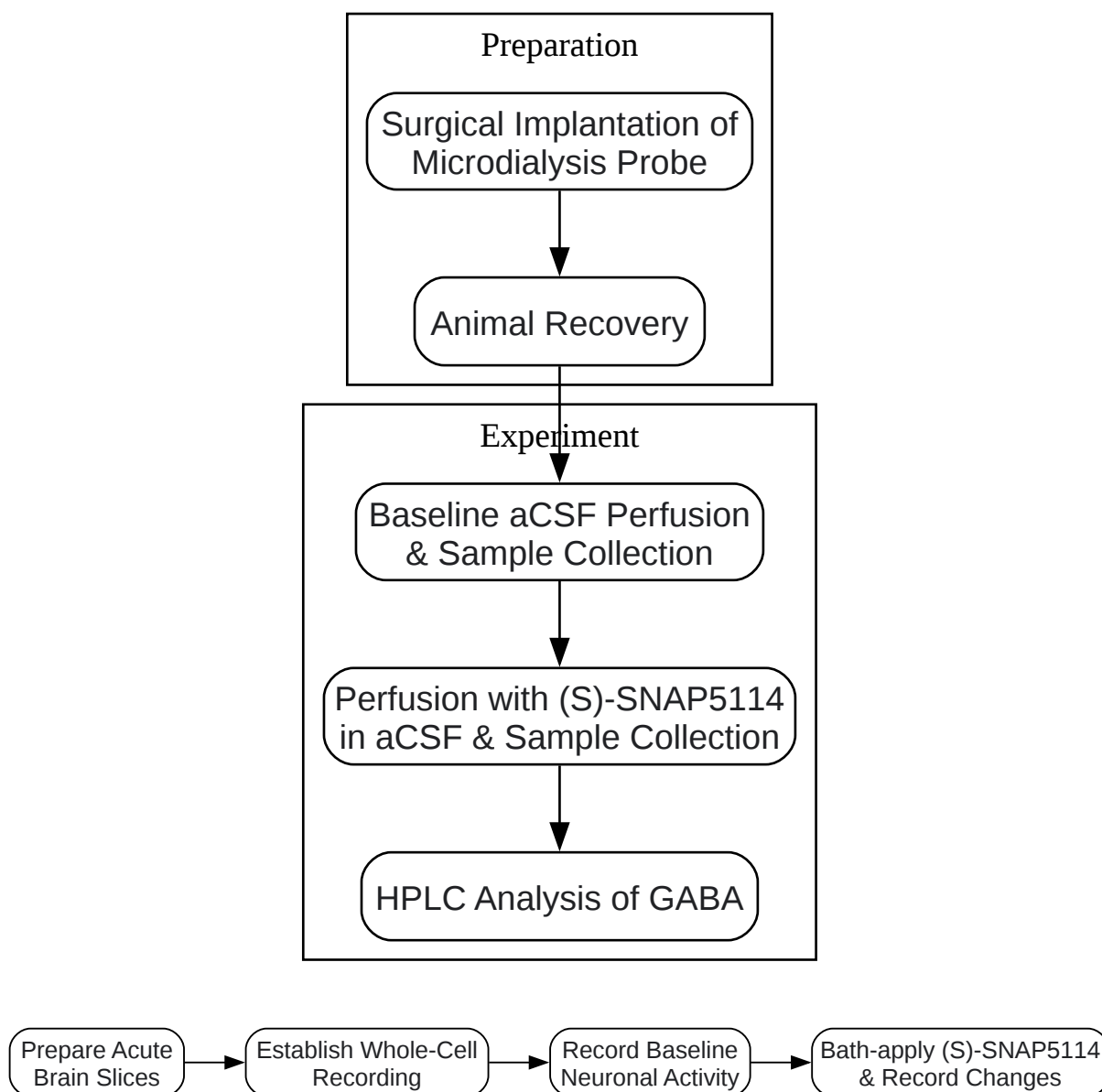
Introduction

(S)-SNAP5114 is a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in epilepsy. It acts as a selective inhibitor of the GABA transporters GAT-2 and GAT-3, which are primarily expressed on astrocytes.[1][2] By blocking these transporters, **(S)-SNAP5114** increases extracellular GABA levels, particularly in the thalamus, leading to anticonvulsant effects.[1][3] This document provides detailed application notes and experimental protocols for utilizing **(S)-SNAP5114** in preclinical animal models of epilepsy.

Mechanism of Action

(S)-SNAP5114 exhibits selectivity for the GABA transporters GAT-3 and GAT-2, with reported IC₅₀ values of 5 μ M for human GAT-3 (hGAT-3) and 21 μ M for rat GAT-2 (rGAT-2).[3][4] Its inhibitory activity at the GAT-1 transporter is significantly lower, with an IC₅₀ of 388 μ M for human GAT-1 (hGAT-1).[3][4] This selectivity allows for the specific investigation of the roles of GAT-2 and GAT-3 in regulating GABAergic tone and seizure susceptibility. The inhibition of these transporters by **(S)-SNAP5114** leads to an accumulation of extracellular GABA, thereby enhancing GABAergic inhibition and producing anticonvulsant effects.





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References

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